Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc
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Overview
Description
KRP 203, also known as Mocravimod, is a synthetic immunomodulatory compound that functions as a sphingosine-1-phosphate receptor agonist. It is primarily used in the field of immunology due to its ability to modulate immune responses by affecting lymphocyte trafficking. This compound has shown potential in various therapeutic applications, particularly in the context of transplantation and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
KRP 203 is synthesized through a series of chemical reactions involving the modification of sphingosine, a naturally occurring lipid. The synthesis typically involves the phosphorylation of sphingosine by sphingosine kinase 2 to produce KRP 203-P, the active form of the compound . The reaction conditions often include the use of specific solvents and catalysts to facilitate the phosphorylation process.
Industrial Production Methods
In industrial settings, KRP 203 is produced by dissolving the compound in sterile 0.5% methylcellulose and subjecting it to repeated vortex-mixing and sonication. This solution is then further diluted to achieve the desired concentration for various applications .
Chemical Reactions Analysis
Types of Reactions
KRP 203 primarily undergoes phosphorylation reactions to become its active form, KRP 203-P. It also participates in receptor binding reactions, particularly with sphingosine-1-phosphate receptors .
Common Reagents and Conditions
The phosphorylation of KRP 203 requires sphingosine kinase 2 as a catalyst. The reaction is typically carried out in an aqueous medium with appropriate pH and temperature conditions to ensure optimal enzyme activity .
Major Products Formed
The primary product formed from the phosphorylation of KRP 203 is KRP 203-P, which is the active form of the compound. This product is responsible for the immunomodulatory effects observed in various studies .
Scientific Research Applications
Mechanism of Action
KRP 203 exerts its effects by binding to sphingosine-1-phosphate receptors, particularly subtype 1 (S1PR1). This binding induces receptor internalization and subsequent ubiquitination, leading to the degradation of the receptor. As a result, lymphocytes are unable to follow the sphingosine-1-phosphate gradient, preventing their migration to sites of inflammation . This mechanism is crucial for its immunomodulatory effects, as it reduces the number of activated lymphocytes in the peripheral blood and promotes their sequestration in secondary lymphoid organs .
Comparison with Similar Compounds
KRP 203 is often compared with other sphingosine-1-phosphate receptor modulators, such as Fingolimod, Ozanimod, and Siponimod. While all these compounds share a similar mechanism of action, KRP 203 is unique in its selectivity for specific receptor subtypes and its pharmacokinetic profile . For instance:
Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator that affects multiple receptor subtypes.
Ozanimod: A selective modulator for S1PR1 and S1PR5, used primarily in the treatment of multiple sclerosis.
Siponimod: Selective for S1PR1 and S1PR5, with a focus on treating secondary progressive multiple sclerosis.
KRP 203’s unique receptor selectivity and pharmacokinetics make it a promising candidate for specific therapeutic applications, particularly in transplantation and autoimmune diseases .
Properties
CAS No. |
145211-77-4 |
---|---|
Molecular Formula |
C84H138N6O62 |
Molecular Weight |
2224 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C84H138N6O62/c1-20(101)85-39-26(107)7-83(81(128)129,149-65(39)45(111)28(109)9-91)151-68-49(115)32(13-95)134-77(59(68)125)144-63-36(17-99)139-74(43(54(63)120)89-24(5)105)147-70-56(122)47(113)30(11-93)136-79(70)132-19-38-51(117)67(58(124)76(141-38)143-62-35(16-98)138-73(42(53(62)119)88-23(4)104)142-61-34(15-97)133-72(127)41(52(61)118)87-22(3)103)146-80-71(57(123)48(114)31(12-94)137-80)148-75-44(90-25(6)106)55(121)64(37(18-100)140-75)145-78-60(126)69(50(116)33(14-96)135-78)152-84(82(130)131)8-27(108)40(86-21(2)102)66(150-84)46(112)29(110)10-92/h26-80,91-100,107-127H,7-19H2,1-6H3,(H,85,101)(H,86,102)(H,87,103)(H,88,104)(H,89,105)(H,90,106)(H,128,129)(H,130,131)/t26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64+,65+,66+,67-,68-,69-,70-,71-,72?,73-,74-,75-,76-,77-,78-,79-,80+,83-,84-/m0/s1 |
InChI Key |
RDUPXSKIKTZZLY-IQVICBSZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)NC(=O)C)O)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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